1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine
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Overview
Description
1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is a complex organic compound that features both oxazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the oxadiazole ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling of the oxazole and oxadiazole rings: This step often requires the use of coupling reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(5-cyclopropyl-1,3,4-triazol-2-yl)piperidine: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine lies in its specific combination of oxazole and oxadiazole rings, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C17H22N4O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-cyclopropyl-5-[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H22N4O2/c1-2-11(1)15-9-14(20-23-15)10-21-7-5-13(6-8-21)17-19-18-16(22-17)12-3-4-12/h9,11-13H,1-8,10H2 |
InChI Key |
AJNULMIHNSOUGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NO2)CN3CCC(CC3)C4=NN=C(O4)C5CC5 |
Origin of Product |
United States |
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